molecular formula C25H22ClNO4 B15312647 (R)-3-(2-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid

(R)-3-(2-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid

Cat. No.: B15312647
M. Wt: 435.9 g/mol
InChI Key: FVEADEHWLHODKZ-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a propanoic acid backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenylmethyl compound to introduce the chlorine atom at the desired position.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling with Propanoic Acid: The final step involves the coupling of the chlorophenyl intermediate with propanoic acid under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2-chlorophenyl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The Fmoc group, for example, is known to protect amino acids during peptide synthesis, preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: Similar structure but with a different position of the chlorine atom.

    L-Phenylalanine, 2-chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-: Contains a methyl group in addition to the Fmoc and chlorophenyl groups.

Uniqueness

The uniqueness of 2-[(2-chlorophenyl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H22ClNO4

Molecular Weight

435.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)

InChI Key

FVEADEHWLHODKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Cl

Origin of Product

United States

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